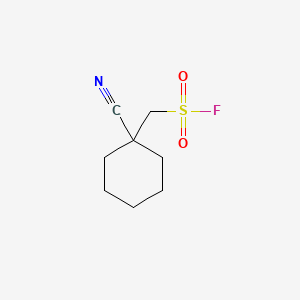
(1-Cyanocyclohexyl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyanocyclohexyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C8H12FNO2S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyanocyclohexyl)methanesulfonyl fluoride typically involves the reaction of sulfonates or sulfonic acids with fluorinating agents. A common method is the one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions using readily available reagents . This process is efficient and facilitates the production of sulfonyl fluorides, including this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (1-Cyanocyclohexyl)methanesulfonyl fluoride undergoes various chemical reactions, including substitution reactions, where the sulfonyl fluoride group is replaced by other functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation reactions may produce sulfonic acids .
Aplicaciones Científicas De Investigación
(1-Cyanocyclohexyl)methanesulfonyl fluoride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other compounds. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of (1-Cyanocyclohexyl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (1-Cyanocyclohexyl)methanesulfonyl fluoride include other sulfonyl fluorides, such as (2-aminoethyl)benzenesulfonyl fluoride and 2-nitrobenzenesulfonyl fluoride .
Uniqueness: What sets this compound apart from other sulfonyl fluorides is its unique structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C8H12FNO2S |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(1-cyanocyclohexyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C8H12FNO2S/c9-13(11,12)7-8(6-10)4-2-1-3-5-8/h1-5,7H2 |
Clave InChI |
OEGBBHYUORKDKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CS(=O)(=O)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















